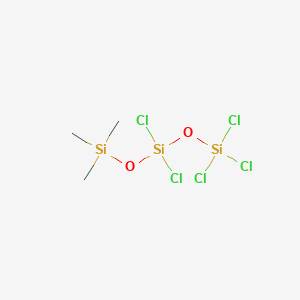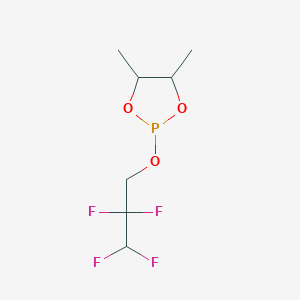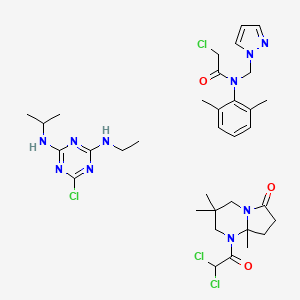
Dicyclonon mixted with metazachlor and atrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclonon mixed with metazachlor and atrazine is a combination of three distinct chemical compounds. Dicyclonon is a lesser-known compound, while metazachlor and atrazine are well-established herbicides used in agriculture. Metazachlor is a chloroacetamide herbicide used for controlling annual grasses and broadleaf weeds, and atrazine is a triazine herbicide widely used for weed control in crops like maize and sugarcane.
準備方法
Synthetic Routes and Reaction Conditions
Metazachlor: Metazachlor is synthesized by introducing 2,6-dimethylaniline into the structure of chloroacetamide.
Atrazine: Atrazine is synthesized through the reaction of cyanuric chloride with ethylamine and isopropylamine under controlled conditions. The reaction is carried out in the presence of a solvent like acetone or toluene.
Industrial Production Methods
Metazachlor: Industrial production of metazachlor involves large-scale synthesis using the same principles as the laboratory synthesis but optimized for efficiency and yield.
Atrazine: Industrial production of atrazine follows similar steps as the laboratory synthesis but on a larger scale. The process includes the use of reactors, purification units, and quality control measures to ensure the herbicide’s effectiveness and safety.
化学反応の分析
Types of Reactions
Reduction: These compounds can also undergo reduction reactions under specific conditions, although this is less common.
Substitution: Both metazachlor and atrazine can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Ozone and other oxidizing agents are commonly used for the oxidation of metazachlor and atrazine.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under controlled conditions.
Major Products Formed
Metazachlor: Oxidation of metazachlor can lead to the formation of various metabolites, including ethanesulfonic acid and oxanillic acid.
Atrazine: Oxidation of atrazine can result in the formation of deethylatrazine and deisopropylatrazine.
科学的研究の応用
Chemistry: Metazachlor and atrazine are studied for their chemical properties and interactions with other compounds.
Biology: These herbicides are used to study their effects on various biological systems, including soil microflora and aquatic organisms
Medicine: While not directly used in medicine, the study of these compounds’ toxicological effects provides insights into their potential health impacts.
Industry: Metazachlor and atrazine are widely used in agriculture for weed control, improving crop yields and reducing labor costs
作用機序
類似化合物との比較
Metazachlor vs. S-metolachlor: Both are chloroacetamide herbicides, but metazachlor is more effective in controlling certain weed species.
Atrazine vs. Simazine: Both are triazine herbicides, but atrazine is more widely used due to its broader spectrum of activity.
Conclusion
Dicyclonon mixed with metazachlor and atrazine represents a combination of compounds with significant applications in agriculture. Understanding their synthesis, chemical reactions, and mechanisms of action is crucial for optimizing their use and mitigating their environmental impact.
特性
CAS番号 |
113623-99-7 |
|---|---|
分子式 |
C34H48Cl4N10O3 |
分子量 |
786.6 g/mol |
IUPAC名 |
2-chloro-N-(2,6-dimethylphenyl)-N-(pyrazol-1-ylmethyl)acetamide;6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine;1-(2,2-dichloroacetyl)-3,3,8a-trimethyl-2,4,7,8-tetrahydropyrrolo[1,2-a]pyrimidin-6-one |
InChI |
InChI=1S/C14H16ClN3O.C12H18Cl2N2O2.C8H14ClN5/c1-11-5-3-6-12(2)14(11)18(13(19)9-15)10-17-8-4-7-16-17;1-11(2)6-15-8(17)4-5-12(15,3)16(7-11)10(18)9(13)14;1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h3-8H,9-10H2,1-2H3;9H,4-7H2,1-3H3;5H,4H2,1-3H3,(H2,10,11,12,13,14) |
InChIキー |
XCAFJBLAWFJCMT-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)C.CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CCl.CC1(CN2C(=O)CCC2(N(C1)C(=O)C(Cl)Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



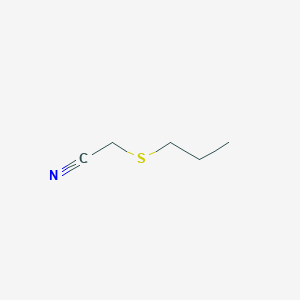
![4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole](/img/structure/B14298949.png)
![3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate](/img/structure/B14298957.png)

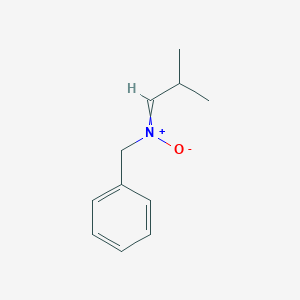
![Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]-](/img/structure/B14298980.png)
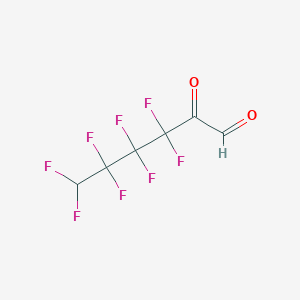

![[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid](/img/structure/B14298988.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B14298989.png)
